3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8(2)9-3-5-10(6-4-9)12-11(13(16)17)7-14-15-12/h3-8H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTGLPISIGZOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 4-isopropylbenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Hydroxy or keto derivatives of the isopropyl group.
Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at Position 3
1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Structure : Fluorine replaces the hydrogen on the phenyl ring at position 3.
- Molecular Formula : C₁₃H₁₃FN₂O₂ (MW: 256.26 g/mol).
- Impact: The electron-withdrawing fluorine atom increases polarity and may alter metabolic stability compared to the non-fluorinated parent compound .
3-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Structure : Iodine replaces the phenyl group at position 3.
- Molecular Formula : C₇H₉IN₂O₂ (MW: 280.07 g/mol).
Substituent Variations at Position 1
1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Structure : An ethyl group replaces the hydrogen at position 1.
- Molecular Formula : C₉H₁₄N₂O₂ (MW: 182.22 g/mol).
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid
- Structure: An allyl group and an amino group replace substituents at positions 1 and 3, respectively.
- Molecular Formula : C₇H₉N₃O₂ (MW: 167.17 g/mol).
- Impact: The amino group introduces basicity, while the allyl group may enhance reactivity in cross-coupling reactions .
Functional Group Modifications
1-[4-(Propan-2-yl)phenoxymethyl]-1H-pyrazole-3-carboxylic acid
- Structure: A phenoxymethyl linker replaces the direct phenyl attachment at position 3.
- Molecular Formula : C₁₄H₁₆N₂O₃ (MW: 260.30 g/mol).
- Impact : The ether linkage increases flexibility and may improve binding to hydrophobic pockets in biological targets .
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
- Structure : A methoxy group is added to the phenyl ring at position 3.
- Molecular Formula : C₁₁H₁₀N₂O₃ (MW: 218.21 g/mol).
Biological Activity
3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1015870-64-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action, supported by various studies and findings.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- Structure : The compound features a pyrazole ring with a carboxylic acid group and an isopropyl-substituted phenyl group.
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. A common method includes the reaction of 4-isopropylbenzoyl hydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the carboxylic acid.
Anti-inflammatory Properties
Research indicates that compounds related to pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone . The anti-inflammatory effects are attributed to the inhibition of specific enzymes involved in inflammatory pathways.
Antimicrobial Activity
Several studies have reported the antimicrobial potential of pyrazole derivatives. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating promising results. For example, derivatives within the pyrazole class have shown effective inhibition against these pathogens, suggesting that this compound may possess similar properties .
Anticancer Activity
The anticancer potential of pyrazole compounds is also noteworthy. Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Mechanistic studies have indicated that these compounds may act through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidoreductase (XOR), which plays a role in inflammation and oxidative stress .
- Receptor Modulation : It may also interact with various receptors involved in inflammatory responses, leading to a reduction in inflammatory mediators.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid | Structure | Moderate anti-inflammatory activity |
| 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonic acid | Structure | Antimicrobial properties |
| 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-methyl ester | Structure | Enhanced anticancer activity |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives:
- Anti-inflammatory Study : A study demonstrated that a series of pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard treatments .
- Antimicrobial Evaluation : In vitro tests showed significant antimicrobial activity against Candida albicans and Staphylococcus aureus, reinforcing the potential therapeutic applications of these compounds .
Q & A
Basic: What are the established synthetic routes for 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
The compound can be synthesized via cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate), a substituted phenylhydrazine derivative, and a carbonyl-activating agent like DMF-DMA (dimethylformamide dimethyl acetal). The process involves:
Cyclization : React ethyl acetoacetate with 4-isopropylphenylhydrazine in ethanol under reflux to form the pyrazole ester intermediate.
Hydrolysis : Treat the ester with aqueous NaOH or KOH to hydrolyze the ester group to the carboxylic acid.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positions (e.g., isopropyl group orientation on the phenyl ring) .
- NMR Spectroscopy :
- FT-IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion for C₁₃H₁₄N₂O₂: calculated 231.1128, observed 231.1132) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimize variables systematically:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher polarity may enhance cyclization but increase side reactions.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. 12-hour reflux) .
- Workup Strategies : Employ acid-base extraction to remove unreacted hydrazine derivatives before hydrolysis .
Advanced: How to address discrepancies between experimental and computational spectral data?
Methodological Answer:
Discrepancies (e.g., NMR chemical shifts or XRD bond lengths) can arise from:
- Solvent Effects in Simulations : Use implicit solvent models (e.g., COSMO in DFT) to match experimental conditions .
- Conformational Flexibility : Perform molecular dynamics (MD) simulations to account for isopropyl group rotation and pyrazole ring puckering .
- Crystallographic Artifacts : Compare experimental XRD data with gas-phase DFT geometries to identify packing-induced distortions .
Advanced: What computational approaches are used to predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations :
- Molecular Docking : Screen against biological targets (e.g., cyclooxygenase-2) to hypothesize anti-inflammatory activity based on structural analogs .
Advanced: How to design experiments to evaluate biological activity?
Methodological Answer:
Target Selection : Prioritize enzymes (e.g., kinases, COX-2) based on structural similarity to known inhibitors .
In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC₅₀ determination.
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC₅₀ values to controls .
Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester analogs, halogen-substituted phenyl groups) to correlate substituents with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
